Losartan Impurity 4
Description
Structure
3D Structure
Properties
CAS No. |
141949-90-8 |
|---|---|
Molecular Formula |
C22H21ClN6O |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) |
InChI Key |
SCMOTEPSOLOQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C=O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Chemical Identity and Classification of Losartan Impurity 4
Structural Elucidation and Systematic Naming of Losartan (B1675146) Impurity 4
Losartan Impurity 4 is a nitroso-containing organic compound. Its systematic chemical name is (2-Butyl-4-chloro-1-nitroso-1H-imidazol-5-yl)methanol. synzeal.comalentris.org This name precisely describes its molecular structure, which consists of a central imidazole (B134444) ring.
Key structural features include:
A butyl group attached to the second carbon atom of the imidazole ring.
A chloro group at the fourth position.
A nitroso group (N=O) bonded to the first nitrogen atom of the imidazole ring.
A methanol (B129727) group (-CH2OH) attached to the fifth carbon.
The molecular formula for this compound is C8H12ClN3O2, and it has a molecular weight of approximately 217.7 g/mol . alentris.org
Table 1: Chemical Identity of this compound
| Attribute | Information |
|---|---|
| Systematic Name | (2-Butyl-4-chloro-1-nitroso-1H-imidazol-5-yl)methanol synzeal.comalentris.org |
| Molecular Formula | C8H12ClN3O2 alentris.org |
| Molecular Weight | 217.7 g/mol alentris.org |
Position of this compound within the Spectrum of Losartan-Related Substances
This compound is categorized as a nitroso impurity, which is a specific class of substances that can sometimes be formed during the synthesis of sartan medications like losartan. synzeal.comalentris.org Impurities in pharmaceuticals are substances that are present in the final drug product but are not the active pharmaceutical ingredient (API) itself. They can arise from various sources, including the manufacturing process, degradation of the API, or contamination.
Losartan-related substances are broadly classified into several categories:
Azido (B1232118) Impurities : These impurities contain an azide (B81097) functional group (-N3) and have been a significant concern in sartan medications. shimadzu.comlgcstandards.comusp.org An example is the "losartan azido impurity," chemically identified as 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole. edqm.eu These can form when sodium azide is used in the synthesis of the tetrazole ring found in losartan. shimadzu.comedqm.eu
Nitroso Impurities : This category includes compounds with a nitroso group (-N=O), such as this compound. synzeal.comalentris.org Another example is N-nitroso-losartan. anaxlab.comsimsonpharma.com The formation of nitrosamine (B1359907) impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in some sartan products has led to widespread recalls and regulatory scrutiny. clearsynth.comeuropa.eushimadzu.com
Oxidative Impurities : These are formed when the drug substance is exposed to oxidizing conditions. An example is a degradation product of losartan designated as impurity K. ingentaconnect.com
Process-Related Impurities : This is a broad category that includes any impurity that arises from the manufacturing process. This can include unreacted starting materials, intermediates, by-products, or reagents. asianpubs.orgasianpubs.orgresearchgate.net Examples include isomers of losartan and other related compounds that are not fully removed during purification. ingentaconnect.comasianpubs.org
Table 2: Classification of Losartan-Related Substances
| Impurity Class | Key Functional Group/Origin | Example |
|---|---|---|
| Azido Impurities | Azide (-N3) | 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole edqm.eu |
| Nitroso Impurities | Nitroso (-N=O) | (2-Butyl-4-chloro-1-nitroso-1H-imidazol-5-yl)methanol (this compound) synzeal.comalentris.org |
| Oxidative Impurities | Result of oxidation | Losartan degradation product K ingentaconnect.com |
| Process-Related Impurities | From synthesis process | Isomers of losartan ingentaconnect.comasianpubs.org |
Investigation of Isomeric and Structural Analogs of this compound
Isomers and structural analogs of this compound share similarities in their chemical makeup but differ in the arrangement of atoms or in the specific functional groups present.
Isomers:
An isomer of this compound would have the same molecular formula (C8H12ClN3O2) but a different spatial arrangement of atoms. For example, the positions of the chloro and methanol groups on the imidazole ring could be swapped, resulting in a positional isomer. While specific isomers of this compound are not extensively detailed in the provided search results, the concept of isomerism is relevant to losartan impurities in general, with "Isolosartan" being a known positional isomer of losartan itself. asianpubs.org
Structural Analogs:
Structural analogs have similar core structures but differ in one or more functional groups. Several compounds can be considered structural analogs of this compound:
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol : This compound is the direct precursor to this compound, lacking the nitroso group on the imidazole ring. lgcstandards.com
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde : This analog has an aldehyde group (-CHO) instead of a methanol group at the fifth position of the imidazole ring. veeprho.compharmaffiliates.com
N-Nitroso Losartan : This is a more complex analog where the nitroso group is attached to the tetrazole ring of the losartan molecule, not the imidazole core. anaxlab.comsimsonpharma.com Its chemical name is (2-butyl-4-chloro-1-((2'-(1-nitroso-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol. simsonpharma.com
Table 3: Structural Analogs of this compound
| Compound Name | Structural Difference from this compound | Chemical Formula |
|---|---|---|
| (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | Lacks the nitroso group. | C8H13ClN2O pharmaffiliates.com |
| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | Has an aldehyde group instead of a methanol group. | C8H11ClN2O veeprho.compharmaffiliates.com |
| N-Nitroso Losartan | Nitroso group is on the tetrazole ring of the larger losartan structure. | C22H22ClN7O2 |
Mechanisms of Formation for Losartan Impurity 4
Process-Related Impurity Formation
The synthesis of Losartan (B1675146) is a multi-step process, and the specific route and conditions employed can significantly influence the formation of impurities, including Losartan Impurity 4.
Influence of Synthetic Routes and Reaction Conditions
The most common synthetic routes for Losartan involve the construction of the biphenyl (B1667301) tetrazole backbone and its subsequent coupling with the imidazole (B134444) moiety. One of the key steps susceptible to impurity formation is the creation of the tetrazole ring. google.com
Two primary routes are generally followed for the preparation of Losartan Potassium. google.com Route 2, which is more prevalent in industrial applications, involves the formation of the tetrazole ring late in the synthesis by reacting a cyano-alcohol intermediate with sodium azide (B81097). google.com This route, while being shorter and utilizing a less expensive reagent in sodium azide, has a significant drawback in the potential formation of azido (B1232118) impurities. google.com The reaction conditions, particularly the use of sodium azide and triethylamine (B128534) hydrochloride, can lead to the formation of Losartan azido impurity. google.com This impurity is structurally similar to Losartan, making its removal through purification methods challenging. google.com
The formation of another class of impurities, nitrosamines, can occur during the active pharmaceutical ingredient (API) processing under specific conditions and in the presence of certain raw materials. nih.gov Although not specifically identified as this compound in the provided context, the potential for their formation highlights the sensitivity of the synthesis to various reagents and conditions.
Role of Starting Materials, Reagents, and Solvents
The purity and reactivity of starting materials, reagents, and solvents are paramount in controlling impurity profiles.
Starting Materials: The use of O-tolyl benzonitrile (B105546) (OTBN) or 4'-(Bromomethyl)[1,1'-biphenyl]-2-carbonitrile as key starting materials can contribute to the formation of azido impurities. google.com Unreacted starting materials from the initial stages of synthesis can also be carried through to the final drug substance. asianpubs.org For instance, N-(triphenylmethyl)-5-[4'-(methyl)1,1'-biphenyl-2'-yl]tetrazole can persist and be detected as an impurity. asianpubs.org
Reagents: The use of sodium azide is a direct precursor to the formation of azido impurities. google.comciteline.com The reaction of a cyano intermediate with sodium azide in the presence of triethylamine hydrochloride is a known pathway for the generation of Losartan azido impurity. google.com Additionally, the use of sodium nitrite (B80452) to quench excess azide ions can inadvertently lead to the formation of genotoxic nitrosamine (B1359907) impurities, especially in the presence of solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP). nih.govgoogle.com Some modern processes aim to eliminate the use of sodium nitrite to prevent nitrosamine formation. google.com
Solvents: Solvents can also play a role in impurity formation. For example, the use of acetone (B3395972) during product isolation can lead to the formation of an ester analogue of Losartan. asianpubs.org The presence of secondary and tertiary amine impurities in solvents is a potential source for the formation of nitrosamines. europa.eu
Identification of Key Intermediates Leading to this compound
The primary intermediate leading to the formation of Losartan azido impurity is the Losartan cyanoalcohol of Formula IV. google.com When this intermediate is treated with sodium azide and triethylamine hydrochloride, the tetrazole ring is formed, but the potential for the concurrent formation of the azido impurity exists. google.com Another key intermediate is 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole, which, when reacted with trimethyltin (B158744) azide, forms the tetrazole ring. google.com
Degradation Pathways of Losartan Potassium Leading to this compound
Losartan Potassium is susceptible to degradation under various stress conditions, which can lead to the formation of several degradation products, including those structurally related to Impurity 4.
Forced Degradation Studies under Various Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.
Oxidative Degradation: Losartan has shown significant degradation in the presence of hydrogen peroxide (H2O2). semanticscholar.orgresearchgate.net Studies have shown that after seven days in a 3% H2O2 solution, about 10% of Losartan potassium degraded. semanticscholar.orgresearchgate.netresearchgate.net The degradation products formed under oxidative stress result from the oxidation of the primary alcohol group, hydroxylation of the benzene (B151609) ring, and dimerization. semanticscholar.org One study identified degradation products with m/z 437 and 439, corresponding to oxidation on the biphenyl rings and the formation of a carboxylic acid group. semanticscholar.org Another study observed a 3.81% decomposition under oxidative conditions. jchps.com
Acidic and Basic Degradation: Losartan is relatively stable under mild acidic and basic conditions. semanticscholar.orgresearchgate.net In 0.1 M HCl and 0.1 M NaOH, the degradation was less than 1% after seven days at room temperature. semanticscholar.orgresearchgate.netresearchgate.net However, more drastic acidic conditions can lead to the formation of novel degradation products. nih.gov One study reported 0.85% decomposition in acidic conditions and 0.39% in alkaline conditions. jchps.com Another study found that Losartan potassium degraded under acidic conditions. walshmedicalmedia.com
Photolytic and Thermal Degradation: Losartan has demonstrated lower degradation under photolytic and thermal stress compared to some other cardiovascular drugs. semanticscholar.org However, some decomposition does occur. One study reported 2.88% decomposition under photolytic conditions and 5.14% under thermal degradation at 70°C. jchps.com Another study confirmed that Losartan is thermally stable up to 275°C, after which it undergoes decomposition in three steps. innovareacademics.in
The following table summarizes the findings from various forced degradation studies on Losartan Potassium:
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Noteworthy Degradation Products | Reference |
| Oxidative | 3% H2O2 | 7 days | Room Temp | ~10% | Oxidation of alcohol, hydroxylation of benzene ring, dimerization | semanticscholar.orgresearchgate.netresearchgate.net |
| Oxidative | 3% v/v H2O2 | - | - | 3.81% | - | jchps.com |
| Oxidative | 3% v/v H2O2 | 7 days | Room Temp | 1.93% | Two small degradation peaks observed | lenus.ie |
| Acidic | 0.1 M HCl | 7 days | Room Temp | < 1% | - | semanticscholar.orgresearchgate.netresearchgate.net |
| Acidic | - | - | - | 0.85% | - | jchps.com |
| Acidic | 1 M HCl | 14 days | 70°C | 0.72% | Two small degradation peaks observed | lenus.ie |
| Basic | 0.1 M NaOH | 7 days | Room Temp | < 1% | - | semanticscholar.orgresearchgate.netresearchgate.net |
| Basic | - | - | - | 0.39% | - | jchps.com |
| Photolytic | - | - | - | 2.88% | - | jchps.com |
| Thermal | - | 14 days | 70°C | 5.14% | - | jchps.comwalshmedicalmedia.com |
| Humidity | - | - | - | 2.62% | - | jchps.com |
Kinetic Studies of Losartan Degradation and Impurity Formation
Kinetic studies provide insights into the rate at which a drug degrades and impurities form. The degradation of Losartan Potassium in a 3% (v/v) H2O2 solution was found to follow pseudo-zero-order kinetics. semanticscholar.orgresearchgate.netresearchgate.net The rate constant for this degradation was determined to be 1.48 x 10⁻⁸ mol L⁻¹ day⁻¹. semanticscholar.orgresearchgate.netresearchgate.net This indicates a linear decrease in the concentration of Losartan Potassium over time under these specific oxidative conditions. semanticscholar.org
Thermal degradation studies have shown that the decomposition of Losartan follows first-order kinetics. innovareacademics.in Kinetic parameters such as activation energy (Ea) and frequency factor (A) can be calculated from thermogravimetric analysis (TGA) data to further characterize the thermal stability of the molecule. innovareacademics.in The determination of degradation kinetics is a crucial part of pre-formulation studies for estimating shelf life and ensuring the stability of the final drug product. ekb.eg
Postulated Degradation Mechanisms and Identification of Degradation Precursors
The formation of impurities in pharmaceutical products is a critical area of study, as these compounds can potentially impact the efficacy and safety of a drug. Losartan, an angiotensin II receptor antagonist, can degrade under certain conditions to form various products, including the substance known as this compound. The investigation into how these impurities are formed is essential for ensuring drug stability and quality.
The primary mechanism postulated for the formation of this compound is oxidative degradation of the parent drug molecule, Losartan. semanticscholar.orgresearchgate.net Research, including forced degradation studies, has shown that this impurity is not a single compound but rather a collection of structural isomers. semanticscholar.orgresearchgate.net These isomers are generated through the oxidation of the biphenyl rings within the Losartan structure. semanticscholar.org
Forced degradation studies are instrumental in revealing potential degradation pathways. In one such study, exposing a solution of Losartan potassium to 3% hydrogen peroxide (H₂O₂) for seven days resulted in approximately 10% degradation of the active substance. semanticscholar.org Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identified several degradation products, including a group of structural isomers designated as LD-4. semanticscholar.org These isomers were characterized by a mass-to-charge ratio (m/z) of 439 but exhibited different retention times during chromatography, confirming that oxidation occurred at various positions on the biphenyl rings of Losartan. semanticscholar.orgresearchgate.net
Another relevant degradation pathway is photosensitized degradation, which can occur when a drug formulation is exposed to light in the presence of oxygen. researchgate.netnih.gov This process can be mediated by the formation of singlet oxygen, a reactive oxygen species. nih.gov While some photodegradation products of Losartan arise from the destruction of its imidazole ring, oxidative transformation of other parts of the molecule, such as the biphenyl system, is also a documented outcome under various stress conditions. researchgate.netnih.gov
The direct precursor for the formation of this compound is the Losartan molecule itself. The degradation is not typically a result of subsequent reactions of synthesis-related impurities but rather a direct consequence of environmental stress on the final drug molecule. The key factors that act as precursors to this degradation are the specific conditions the drug substance or product is exposed to. These include the presence of oxidizing agents like hydrogen peroxide, exposure to UV or visible light, and the presence of ubiquitous oxygen. semanticscholar.orgresearchgate.netnih.gov Furthermore, catalytic impurities that may be present in pharmaceutical excipients, such as trace amounts of peroxides or transition metals, can also initiate or accelerate these oxidative reactions. researchgate.net
Research Findings on this compound Formation
The table below summarizes the characteristics of this compound as identified in degradation studies.
| Designation | m/z Ratio | Proposed Formation Mechanism | Retention Times (min) semanticscholar.org |
| LD-4 | 439 | Structural isomers produced by oxidation of the biphenyl rings of Losartan. | 8.66, 9.31, 10.15, 12.14 |
The following table outlines the experimental conditions that have been shown to lead to the formation of these oxidative degradation products.
| Stress Condition | Agent / Details | Key Outcome |
| Oxidative Stress | 3% (v/v) Hydrogen Peroxide (H₂O₂) solution at room temperature for 7 days. semanticscholar.org | Significant degradation (~10%) of Losartan and formation of multiple degradation products, including the isomers designated as LD-4. semanticscholar.org |
| Photodegradation | Exposure of a suspension formulation to ambient light (UV or visible) in the presence of oxygen. researchgate.netnih.gov | Formation of multiple degradates, with a mechanism established to involve singlet oxygen. nih.gov |
Analytical Characterization and Detection
Chromatographic Techniques (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is the primary technique used for separating Losartan from its impurities. The European Pharmacopoeia outlines an HPLC method for related substances in Losartan Potassium. drugfuture.com Such methods typically use a C18 reversed-phase column with a gradient elution system composed of an acidic aqueous buffer and an organic solvent like acetonitrile. drugfuture.comdrugfuture.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both detecting and identifying impurities. It combines the separation power of LC with the mass-analyzing capability of MS, allowing for the determination of the molecular weight of the impurity, which is crucial for structural confirmation. lcms.cz
Typical HPLC Method Parameters for Losartan Impurity Profiling
| Parameter | Description | Reference |
|---|---|---|
| Column | Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm | drugfuture.com |
| Mobile Phase A | Diluted phosphoric acid in water | drugfuture.com |
| Mobile Phase B | Acetonitrile | drugfuture.com |
| Elution | Gradient | drugfuture.com |
| Flow Rate | ~1.0 - 1.3 mL/min | drugfuture.com |
| Detection | UV Spectrophotometer at ~220 nm or 250 nm | drugfuture.comdrugfuture.com |
| Column Temperature | ~35 °C | drugfuture.com |
Spectroscopic Methods (NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of impurities.
Mass Spectrometry (MS): Provides the molecular weight of the impurity. For Losartan Impurity 4, MS analysis would confirm a molecular mass corresponding to the formula C₂₂H₂₁ClN₆O. pharmaffiliates.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. A key distinguishing feature in the ¹H NMR spectrum of this compound would be the presence of a signal for the aldehyde proton (typically around 9-10 ppm) and the absence of the methylene (B1212753) proton signals of the alcohol group seen in Losartan. tsijournals.com
Reference Standards and Method Validation
The accurate quantification of any impurity requires a well-characterized reference standard of that specific impurity. axios-research.com Analytical methods used for quantification must be validated according to ICH guidelines to ensure they are reliable, accurate, and precise. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). lcms.cz For related sartan impurities, methods have been validated to achieve LOQs in the parts-per-million (ppm) range. lcms.cz
Regulatory and Quality Control Aspects
Pharmacopoeial Standards and Limits
Pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) set strict limits for impurities in APIs. uspnf.comdrugfuture.com While Losartan (B1675146) Impurity 4 is not individually named in the current Ph. Eur. monograph for Losartan Potassium, it would be controlled under the limit for "unspecified impurities." drugfuture.com The typical threshold for reporting an impurity is 0.05%, with identification recommended at or above 0.10% and qualification required above 0.15%.
The Ph. Eur. sets the following limits for impurities in Losartan Potassium:
Impurity D: ≤ 0.15% drugfuture.com
Unspecified impurities: for each impurity, ≤ 0.10% drugfuture.com
Total impurities: ≤ 0.3% drugfuture.com
Role in Quality by Design (QbD) in Pharmaceutical Manufacturing
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.govjournaljpri.com In the context of impurity control, QbD involves identifying critical process parameters (CPPs) that could impact the formation of impurities like Losartan Impurity 4. nih.govbenthamscience.com By understanding the relationship between process inputs (e.g., raw material attributes, reaction temperature, reagent concentration) and critical quality attributes (CQAs) like impurity levels, a robust manufacturing process can be designed. journaljpri.comresearchgate.net This proactive approach aims to build quality into the product by controlling the process within a well-understood "design space," ensuring that impurity levels are consistently maintained below the required safety thresholds. researchgate.net
Conclusion
Summary of Findings
Losartan (B1675146) Impurity 4, identified by CAS number 141949-90-8, is the aldehyde analogue of Losartan, likely formed via oxidation of the parent drug's primary alcohol group during manufacturing or storage. Its control is essential for ensuring the quality and safety of Losartan Potassium API. Advanced analytical techniques, particularly HPLC and LC-MS, are employed for its detection and quantification. While not individually specified in major pharmacopoeias, it is controlled under the strict limits for unspecified impurities. The application of Quality by Design principles in the manufacturing process is a key strategy for understanding and minimizing its formation.
Future Research Directions
While reference standards are available, further public research would be beneficial to fully map the specific process parameters that lead to the formation of Losartan Impurity 4. Detailed forced degradation studies could provide a clearer understanding of the conditions under which it is generated. Furthermore, the publication of comprehensive toxicological data would be valuable for refining risk assessments associated with this impurity.
Regulatory Landscape and Compliance for Losartan Impurities
International Conference on Harmonisation (ICH) Guidelines for Impurity Control
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. Two key guidelines, ICH Q3A/B and ICH M7, are central to the control of impurities.
ICH Q3A/B: Impurities in New Drug Substances and New Drug Products
ICH Q3A (for new drug substances) and Q3B (for new drug products) establish a framework for the qualification and control of impurities. synzeal.com These guidelines outline thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. synzeal.comedqm.eu
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day (whichever is lower) | 0.05% |
Table 1: ICH Q3A/B Thresholds for Impurities
The qualification process involves assessing the biological safety of an impurity. If an impurity exceeds the qualification threshold, further studies may be required to justify its presence at that level.
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities
The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which have the potential to cause cancer. alentris.orgpharmaffiliates.com This guideline is particularly relevant to the nitrosamine (B1359907) impurities that have been detected in losartan (B1675146). ICH M7 introduces a classification system for impurities based on their mutagenic and carcinogenic potential.
| Class | Description | Control Strategy |
| Class 1 | Known mutagenic carcinogens | Control at or below a compound-specific acceptable limit. |
| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, unrelated to the drug substance, with no mutagenicity data | Control at or below the TTC. |
| Class 4 | Alerting structure, related to the drug substance, which is non-mutagenic | Treat as a non-mutagenic impurity under ICH Q3A/B. |
| Class 5 | No alerting structure | Treat as a non-mutagenic impurity under ICH Q3A/B. |
Table 2: ICH M7 Classification of Mutagenic Impurities
The Threshold of Toxicological Concern (TTC) is a key concept in ICH M7, representing a level of exposure to a mutagenic impurity that is considered to pose a negligible lifetime cancer risk. lgcstandards.com For long-term treatment, the TTC is generally set at 1.5 µ g/day . lgcstandards.com
Regulatory Authorities' Perspectives and Actions on Losartan Impurities
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have taken significant action in response to the discovery of impurities in losartan and other angiotensin II receptor blockers (ARBs).
U.S. Food and Drug Administration (FDA)
The FDA has been actively investigating the presence of nitrosamine impurities, such as N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), in ARBs since 2018. usp.org This led to numerous voluntary recalls of losartan products that were found to contain unacceptable levels of these impurities. usp.orgchemicalbook.com
In March 2019, to prevent a shortage of this critical medication, the FDA announced it would temporarily not object to the distribution of losartan containing NMBA above the interim acceptable intake limit of 0.96 parts per million (ppm), as long as it was below 9.82 ppm. chemicalbook.comvenkatasailifesciences.com This decision was based on an agency evaluation which determined that the risk of short-term exposure to NMBA at these levels did not present a meaningful difference in cancer risk compared to a lifetime of exposure at the acceptable intake limit. chemicalbook.com Manufacturers were required to contact the FDA's Drug Shortages Staff if their losartan tested above the 0.96 ppm interim limit for a case-by-case evaluation. usp.orgfishersci.com
European Medicines Agency (EMA)
The EMA also initiated a review of sartan medicines, including losartan, due to the detection of nitrosamine impurities like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). pharmaffiliates.com This review was later expanded to include other sartan medicines as a precautionary measure. pharmaffiliates.com
More recently, in 2021, the European Directorate for the Quality of Medicines & HealthCare (EDQM) reported the potential presence of mutagenic azido (B1232118) impurities in some sartan active substances. allmpus.com A specific azido impurity was identified in losartan potassium which tested positive in a bacterial mutagenicity (Ames) test. allmpus.com However, subsequent in vivo studies confirmed that this losartan azido impurity is not mutagenic in vivo. As a result, it was classified as a Class 5 impurity under ICH M7, allowing it to be controlled as a non-mutagenic impurity according to ICH Q3A/B guidelines.
Establishing Acceptable Intake (AI) Limits and Control Thresholds
The establishment of Acceptable Intake (AI) limits is a critical step in managing the risk associated with impurities. These limits are based on toxicological data and are intended to ensure that an impurity does not pose a significant health risk to patients over a lifetime of exposure.
For genotoxic impurities like nitrosamines, the AI is often derived from the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure. lgcstandards.com This value corresponds to a theoretical excess lifetime cancer risk of 1 in 100,000. lgcstandards.com
In the case of NMBA in losartan, the FDA established an interim AI limit of 0.96 ppm. chemicalbook.comvenkatasailifesciences.com This limit was calculated based on the maximum daily dose of the drug and the acceptable daily intake of the impurity.
A control threshold is a level, typically a percentage of the Permitted Daily Exposure (PDE), used to determine if additional controls are necessary. For elemental impurities, the ICH Q3D guideline suggests a control threshold of 30% of the PDE. lgcstandards.com If the level of an impurity is consistently below this threshold, no further controls are typically required. lgcstandards.com
The regulatory landscape for impurities in pharmaceuticals is continuously evolving as new analytical techniques are developed and our understanding of the potential risks deepens. The case of losartan impurities highlights the collaborative efforts of international regulatory bodies and industry to ensure the safety and quality of medicines.
Future Research Directions and Emerging Challenges in Losartan Impurity 4 Studies
Development of Advanced Analytical Platforms for Ultra-Trace Impurity Detection
A primary challenge in pharmaceutical analysis is the detection and quantification of impurities at trace and ultra-trace levels, particularly those that may have potential genotoxic or other harmful effects. The development of more sensitive and selective analytical platforms is a critical area of future research for Losartan (B1675146) Impurity 4.
Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are at the forefront of this endeavor. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offer significant advantages in terms of speed, resolution, and sensitivity for impurity profiling. Future work will likely focus on the development and validation of UPLC-MS/MS methods specifically tailored for the detection of Losartan Impurity 4 at levels far below current detection limits.
High-Resolution Mass Spectrometry (HRMS) is another powerful tool that is expected to play a more significant role. HRMS provides highly accurate mass measurements, which can aid in the unambiguous identification of unknown impurities and the characterization of their structures. The application of HRMS in combination with advanced data processing software will be instrumental in creating comprehensive impurity profiles for Losartan, including the precise identification and quantification of Impurity 4.
Furthermore, the exploration of novel chromatographic stationary phases and detection technologies will continue to push the boundaries of analytical sensitivity. The goal is to develop robust and routine analytical methods capable of detecting and quantifying this compound at the parts-per-billion (ppb) level, ensuring the highest standards of drug safety.
Table 1: Emerging Analytical Techniques for Ultra-Trace Impurity Detection
| Analytical Technique | Principle | Potential Application for this compound |
| UPLC-MS/MS | Combines the high separation efficiency of UPLC with the sensitive and selective detection of tandem mass spectrometry. | Development of highly sensitive and rapid methods for routine quantification of this compound in active pharmaceutical ingredients (APIs) and finished products. |
| HRMS | Provides highly accurate mass measurements, enabling confident identification of compounds. | Unambiguous structural elucidation of this compound and other related impurities, even at very low concentrations. |
| 2D-LC | Utilizes two different columns with orthogonal separation mechanisms to enhance peak capacity and resolve complex mixtures. | Separation of this compound from closely related isomers and other co-eluting impurities that may be present in the drug substance. |
| Capillary Electrophoresis (CE)-MS | Employs electrophoretic separation coupled with mass spectrometric detection, offering high efficiency and low sample consumption. | Alternative and complementary technique for the analysis of polar and charged impurities related to Losartan. |
Deeper Understanding of Impurity Thermodynamics and Reaction Pathways
A comprehensive understanding of the thermodynamics and reaction kinetics governing the formation of this compound is fundamental to developing effective control strategies. Future research will need to delve deeper into the mechanistic pathways that lead to the generation of this specific impurity during the synthesis of Losartan.
Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, acid, base, and oxidation, are crucial for identifying potential degradation products. While Losartan has been shown to be relatively stable under certain conditions, a more in-depth investigation into the specific conditions that may favor the formation of Impurity 4 is warranted. These studies can provide valuable insights into the reaction mechanisms and the factors that influence the rate of impurity formation.
Kinetic modeling of the impurity formation process will be another important research avenue. By studying the reaction rates under different conditions (e.g., temperature, pH, reactant concentrations), it is possible to develop mathematical models that can predict the extent of impurity formation. These models can then be used to optimize the manufacturing process to minimize the generation of this compound.
Furthermore, a thorough thermodynamic analysis of the reaction pathways can help to identify the most energetically favorable routes for impurity formation. This knowledge can guide the design of synthetic processes that steer the reaction towards the desired product and away from the formation of unwanted impurities.
Integration of Green Chemistry Principles in Impurity Reduction Strategies
The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. The application of these principles to the synthesis of Losartan presents a significant opportunity to reduce the formation of Impurity 4 and other undesirable byproducts.
Future research in this area will focus on several key aspects of green chemistry:
Greener Solvents and Reagents: The use of hazardous organic solvents is a major environmental concern in pharmaceutical manufacturing. Research into the use of greener alternatives, such as water, supercritical fluids, or bio-based solvents, for the synthesis of Losartan could significantly reduce the environmental impact and potentially influence the impurity profile. Similarly, replacing toxic or hazardous reagents with safer alternatives is a key goal.
Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can lead to more selective and efficient reactions, often under milder conditions. The development of catalytic processes for the key steps in Losartan synthesis could minimize the formation of byproducts, including Impurity 4.
Continuous Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes offers several advantages, including better control over reaction parameters, improved safety, and reduced waste generation. The application of continuous flow technology to the synthesis of Losartan could provide a more controlled environment that minimizes the formation of impurities.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. Re-evaluating the synthesis of Losartan with a focus on atom economy could lead to new, more efficient routes with a reduced impurity burden.
By integrating these green chemistry principles, it is anticipated that the formation of this compound can be significantly minimized at its source, leading to a cleaner and more sustainable manufacturing process.
Computational Chemistry and Predictive Modeling for Impurity Formation and Control
Computational chemistry and predictive modeling are emerging as powerful tools in pharmaceutical development for understanding and controlling impurities. These in silico approaches can provide valuable insights into the formation of impurities like this compound, often at a fraction of the time and cost of traditional experimental methods.
Quantum chemical calculations can be employed to investigate the reaction mechanisms at a molecular level. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of the reaction and identify the most likely pathways for the formation of this compound. This information can be invaluable for designing synthetic strategies that avoid these pathways.
Predictive modeling platforms can be used to forecast the formation of potential impurities based on the starting materials, reagents, and reaction conditions. These models can help to identify potential "hot spots" in the synthetic process where impurity formation is likely to occur, allowing for proactive measures to be taken.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential toxicity of impurities. By assessing the likely toxicological profile of this compound and other potential byproducts, a risk-based approach to impurity control can be adopted, focusing efforts on those impurities that pose the greatest potential risk.
The integration of these computational tools into the development and optimization of the Losartan manufacturing process will enable a more proactive and data-driven approach to impurity control, ultimately leading to a safer and higher-quality pharmaceutical product.
Q & A
Basic Research Questions
Q. How are Losartan impurities identified and quantified during drug substance analysis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Relative retention times (RRT) and response factors are calibrated against pharmacopeial standards (e.g., USP, EP). For example, the 1-H-Dimer (RRT 2.4) and 2-H-Dimer (RRT 2.9) are quantified using normalized peak areas against a losartan potassium reference standard .
- Validation Parameters : Precision (RSD ≤ 2%), linearity (R² ≥ 0.999), and limits of detection (LOD ≤ 0.05%) are established per ICH Q2(R1).
Q. What regulatory thresholds apply to impurities in Losartan potassium formulations?
- Guidelines : Total impurities must not exceed 1.0%, with individual specified impurities (e.g., dimeric species) capped at 0.5%. Unspecified impurities ≥0.1% require identification and toxicological assessment per ICH Q3A/B .
Q. How are reference standards for Losartan impurities validated?
- Approach : Reference materials (e.g., triphenylmethanol for Losartan Impurity L) undergo characterization via NMR, HPLC, and mass spectrometry. Purity is confirmed against pharmacopeial monographs, and batch-to-batch consistency is ensured through interlaboratory studies .
Advanced Research Questions
Q. What structural elucidation techniques resolve dimeric impurities in Losartan?
- Methods :
- HRMS : High-resolution mass spectrometry identifies molecular formulas (e.g., C₄₄H₄₄Cl₂N₁₂O for the 2H-dimer) .
- NMR : ¹H/¹³C NMR deciphers regiochemistry, such as distinguishing between 1-H and 2-H dimers via coupling patterns and NOE correlations .
Q. How do degradation pathways under stress conditions influence impurity profiles?
- Degradation Mechanisms :
- Acidic Conditions : Protonation of the imidazole ring promotes nucleophilic attack, leading to dimeric impurities (e.g., 1-H-Dimer) .
- Oxidative Stress : Methanol-mediated oxidation generates aldehydes (e.g., Losartan Aldehyde) detectable via LC-MS/MS .
Q. What methodologies assess the mutagenic risk of azido impurities in Losartan?
- Toxicological Screening :
- Ames Test : Bacterial reverse mutation assay (e.g., TA98 strain) evaluates mutagenicity. Losartan azide impurity (AZBT) initially classified as Class 2 (mutagenic) was reclassified as Class 5 (non-mutagenic) after in vivo comet assays .
- Thresholds : Acceptable intake limits follow ICH M7(R1), with AZBT controlled below 1.5 μg/day .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
